

Ethoxy(methyl)diphenylsilane spectroscopic data

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Compound of Interest

Compound Name: **Ethoxy(methyl)diphenylsilane**

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An In-Depth Technical Guide to the Spectroscopic Characterization of
Ethoxy(methyl)diphenylsilane

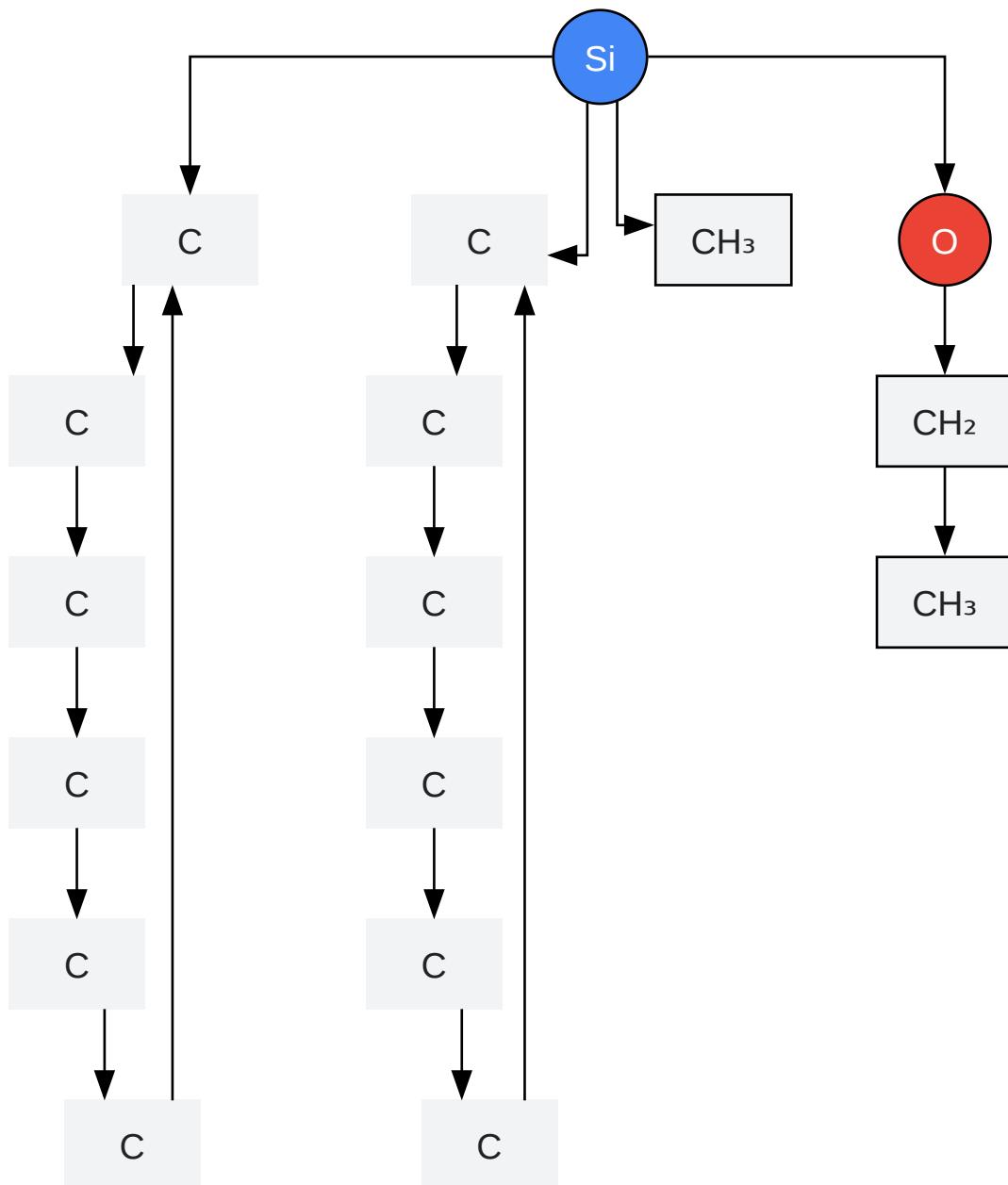
Introduction

Ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8) is an organosilicon compound featuring a central silicon atom bonded to a methyl group, two phenyl groups, and an ethoxy group.[1][2] Its molecular structure combines the steric bulk and electronic properties of the phenyl groups with the reactivity of the ethoxy-silicon bond, making it a valuable intermediate in organic synthesis and materials science. The ethoxy group can be readily hydrolyzed to a silanol, a key step in the formation of siloxane polymers (silicones) or for surface modification.[3][4]

A comprehensive understanding of the spectroscopic signature of **ethoxy(methyl)diphenylsilane** is paramount for researchers and drug development professionals. It allows for unambiguous identification, purity assessment, and monitoring of chemical transformations. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Molecular Structure and Properties

A clear visualization of the molecule is the first step in correlating its structure with the expected spectroscopic output.



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Caption: Molecular structure of **ethoxy(methyl)diphenylsilane**.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |
|-------------------|-------------------------------------|---|
| CAS Number | 1825-59-8 | [1] [2] [5] |
| Molecular Formula | C ₁₅ H ₁₈ OSi | [1] [6] |
| Molecular Weight | 242.39 g/mol | [1] [6] |
| Boiling Point | 281.0 ± 13.0 °C at 760 mmHg | [6] |
| Density | 1.0 ± 0.1 g/cm ³ | [6] |
| Refractive Index | 1.541 | [6] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The spectrum of **ethoxy(methyl)diphenylsilane** is distinguished by four unique proton signals.

Data Summary

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|------------------------------------|-----------------------------------|--------------|-------------|---------------------------|
| Phenyl (Ar-H) | 7.20 - 7.60 | Multiplet | 10H | - |
| Ethoxy (-O-CH ₂ -) | ~3.8 | Quartet | 2H | ~7.0 |
| Ethoxy (-CH ₃) | ~1.2 | Triplet | 3H | ~7.0 |
| Silyl-Methyl (Si-CH ₃) | ~0.6 | Singlet | 3H | - |

Interpretation of the ¹H NMR Spectrum

The predicted spectrum provides a clear fingerprint of the molecule's structure.

- Phenyl Protons (7.20 - 7.60 ppm): The ten protons on the two phenyl rings are significantly deshielded by the aromatic ring current, causing them to resonate in the characteristic downfield region. The complex splitting pattern (multiplet) arises from coupling between ortho, meta, and para protons.
- Ethoxy Methylene Protons (~3.8 ppm): These protons are adjacent to an electron-withdrawing oxygen atom, which deshields them and shifts their signal downfield.^[7] The signal appears as a quartet due to spin-spin coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).
- Ethoxy Methyl Protons (~1.2 ppm): These protons are further from the electronegative oxygen and thus appear at a more upfield chemical shift. The signal is a triplet because it is coupled to the two adjacent methylene protons (n+1 rule, 2+1=3).
- Silyl-Methyl Protons (~0.6 ppm): The methyl group directly attached to the silicon atom is the most shielded, appearing furthest upfield. Silicon is less electronegative than carbon, leading to this characteristic high-field shift. The signal is a singlet as there are no adjacent protons to couple with.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **ethoxy(methyl)diphenylsilane** in ~0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. CDCl_3 is a common choice due to its excellent solvency for nonpolar to moderately polar compounds.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to encompass a range of -1 to 10 ppm.
 - Use a standard pulse sequence (e.g., zg30).
 - Acquire 16-32 scans to ensure a good signal-to-noise ratio.

- Referencing: Calibrate the chemical shifts to the residual solvent peak of CDCl_3 at δ 7.26 ppm.[8] Alternatively, tetramethylsilane (TMS) can be used as an internal standard at δ 0.00 ppm.[8]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives a single peak.

Data Summary

Table 3: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|------------------------------------|--|
| Phenyl (Ar-C-Si) | ~134 |
| Phenyl (Ar-C-H) | 128 - 135 |
| Ethoxy (-O-CH ₂ -) | ~59 |
| Ethoxy (-CH ₃) | ~18 |
| Silyl-Methyl (Si-CH ₃) | ~ -4 |

Interpretation of the ^{13}C NMR Spectrum

- Phenyl Carbons (128 - 135 ppm): The aromatic carbons resonate in the typical downfield region for sp^2 -hybridized carbons. Multiple signals are expected due to the different electronic environments of the ipso (carbon attached to Si), ortho, meta, and para carbons. The ipso-carbon, directly attached to silicon, is expected around 134 ppm.
- Ethoxy Methylene Carbon (~59 ppm): Similar to its attached protons, this carbon is deshielded by the adjacent oxygen atom, causing it to appear downfield relative to a standard alkane.[9]
- Ethoxy Methyl Carbon (~18 ppm): This terminal methyl carbon is found in the typical aliphatic region of the spectrum.[9]

- Silyl-Methyl Carbon (~ -4 ppm): The most notable feature is the upfield chemical shift of the methyl carbon directly bonded to silicon.[8][9] This is a highly characteristic peak for methylsilanes and is a result of the lower electronegativity of silicon compared to carbon.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrument Setup: Acquire the spectrum on a 100 MHz (or corresponding frequency for the available spectrometer) NMR instrument.
- Acquisition Parameters:
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - Set the spectral width from -10 to 220 ppm to ensure all signals are captured.
 - A longer acquisition time or a higher number of scans (e.g., 1024) is typically required due to the low natural abundance of the ^{13}C isotope.
- Referencing: Calibrate the chemical shifts to the central peak of the CDCl_3 triplet at δ 77.16 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary

Table 4: Principal IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode Assignment |
|--------------------------------|--------------------|---|
| 3070 - 3050 | Medium | Aromatic C-H Stretch |
| 2975 - 2850 | Strong | Aliphatic C-H Stretch |
| ~1430 | Strong | Si-Phenyl (Si-C ₆ H ₅) Stretch |
| ~1260 | Strong | Si-CH ₃ Symmetric Bending |
| 1100 - 1080 | Very Strong, Broad | Asymmetric Si-O-C Stretch |
| ~800 | Strong | Si-C Stretch |
| 730 - 690 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups.

- Si-O-C Stretch (1100 - 1080 cm⁻¹): The most prominent feature in the spectrum is a very strong and broad absorption band characteristic of the asymmetric Si-O-C linkage in alkoxy silanes.^{[9][10]} This peak is a crucial diagnostic tool for confirming the presence of the ethoxy group on the silicon atom.
- C-H Stretches (3070-2850 cm⁻¹): Two distinct regions for C-H stretching are visible. The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings, while the strong absorptions below 3000 cm⁻¹ are due to the methyl and methylene groups of the ethoxy and silyl-methyl moieties.
- Si-Phenyl and Si-Methyl Vibrations (~1430 and ~1260 cm⁻¹): The absorptions around 1430 cm⁻¹ are characteristic of the Si-phenyl bond, and the peak near 1260 cm⁻¹ is indicative of the symmetric bending (umbrella mode) of the methyl group attached to silicon.
- Aromatic Bending (730 - 690 cm⁻¹): Strong bands in this region correspond to the out-of-plane bending of the C-H bonds on the two monosubstituted phenyl rings, providing further confirmation of their presence.

Experimental Protocol: IR Spectroscopy

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid samples, requiring minimal preparation.[9]
- Sample Application: Place a single drop of neat **ethoxy(methyl)diphenylsilane** directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
 - Record the sample spectrum in the range of 4000 to 400 cm⁻¹.
 - Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is used to determine the molecular weight and deduce the structure of a compound.

Data Summary

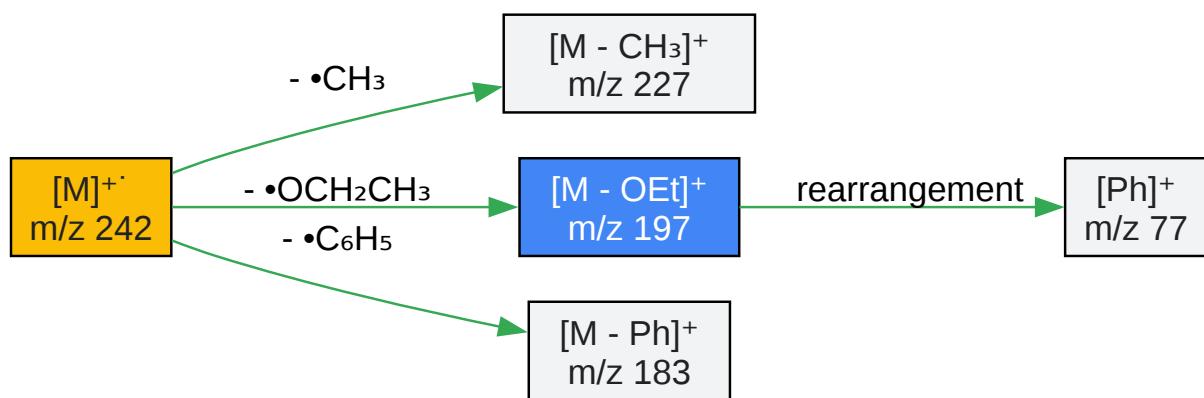
Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Predicted Fragment Ion | Formula | Notes |
|-----|------------------------|-----------------------|--|
| 242 | $[M]^+$ | $[C_{15}H_{18}OSi]^+$ | Molecular Ion |
| 227 | $[M - CH_3]^+$ | $[C_{14}H_{15}OSi]^+$ | Loss of the silyl-methyl group |
| 197 | $[M - OCH_2CH_3]^+$ | $[C_{13}H_{13}Si]^+$ | Loss of the ethoxy group |
| 183 | $[M - C_6H_5]^+$ | $[C_9H_{13}OSi]^+$ | Loss of a phenyl group |
| 165 | $[C_{12}H_9Si]^+$ | $[C_{12}H_9Si]^+$ | Fragment from $[M - OCH_2CH_3]^+$ after H_2 loss |
| 77 | $[C_6H_5]^+$ | $[C_6H_5]^+$ | Phenyl cation |

Interpretation of the Mass Spectrum

Electron Ionization (EI) is expected to produce a distinct fragmentation pattern.

- Molecular Ion ($[M]^+$, m/z 242): The presence of a peak at m/z 242 confirms the molecular weight of the compound.[11]
- Loss of Methyl ($[M - CH_3]^+$, m/z 227): A common initial fragmentation pathway for methylsilanes is the loss of the methyl radical, leading to a stable silylium cation. This peak is often prominent.
- Loss of Ethoxy ($[M - OCH_2CH_3]^+$, m/z 197): Cleavage of the Si-O bond results in the loss of an ethoxy radical, yielding the diphenylmethylsilylium cation. This is a very stable and typically abundant fragment.
- Loss of Phenyl ($[M - C_6H_5]^+$, m/z 183): Cleavage of a Si-phenyl bond leads to the loss of a phenyl radical.



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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

- Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction (GC-MS).
- GC Separation:
 - Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC.
 - Use a standard nonpolar capillary column (e.g., DB-5ms).
 - Employ a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure volatilization and separation from any impurities.
- MS Detection:
 - Set the EI source energy to 70 eV, the standard for generating reproducible fragmentation patterns.
 - Scan a mass range from m/z 40 to 400 to detect the molecular ion and all significant fragments.

Conclusion

The spectroscopic analysis of **ethoxy(methyl)diphenylsilane** provides a complete and self-consistent structural confirmation. ^1H and ^{13}C NMR precisely map the proton and carbon environments, highlighting the characteristic upfield shifts associated with groups bonded to silicon. IR spectroscopy confirms the presence of key functional groups, particularly the strong Si-O-C and Si-phenyl absorptions. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by the cleavage of substituents from the silicon center. Together, these techniques offer a powerful and essential toolkit for any scientist working with this versatile organosilane reagent.

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